molecular formula C20H27N3O B11127903 1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide

1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B11127903
M. Wt: 325.4 g/mol
InChI Key: LGUQKRMIUZKWKL-UHFFFAOYSA-N
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Description

1-Methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole core with a quinolizidine moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Quinolizidine Formation: The quinolizidine moiety can be synthesized through hydrogenation of quinoline derivatives.

    Coupling Reaction: The final step involves coupling the indole core with the quinolizidine moiety using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and automated systems for the coupling reactions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinolizidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole or quinolizidine moieties.

    Reduction: Reduced forms of the compound, potentially altering the quinolizidine ring.

    Substitution: Substituted indole or quinolizidine derivatives, depending on the reagents used.

Scientific Research Applications

1-Methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The quinolizidine moiety may enhance the compound’s binding affinity or selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to modulate biological pathways at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-3-carboxamide: Similar structure but with a different substitution pattern on the indole ring.

    1-Methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxylate: An ester derivative with different chemical properties.

Uniqueness

1-Methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide is unique due to its specific combination of an indole core and a quinolizidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H27N3O/c1-22-17-9-3-2-7-15(17)13-19(22)20(24)21-14-16-8-6-12-23-11-5-4-10-18(16)23/h2-3,7,9,13,16,18H,4-6,8,10-12,14H2,1H3,(H,21,24)

InChI Key

LGUQKRMIUZKWKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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